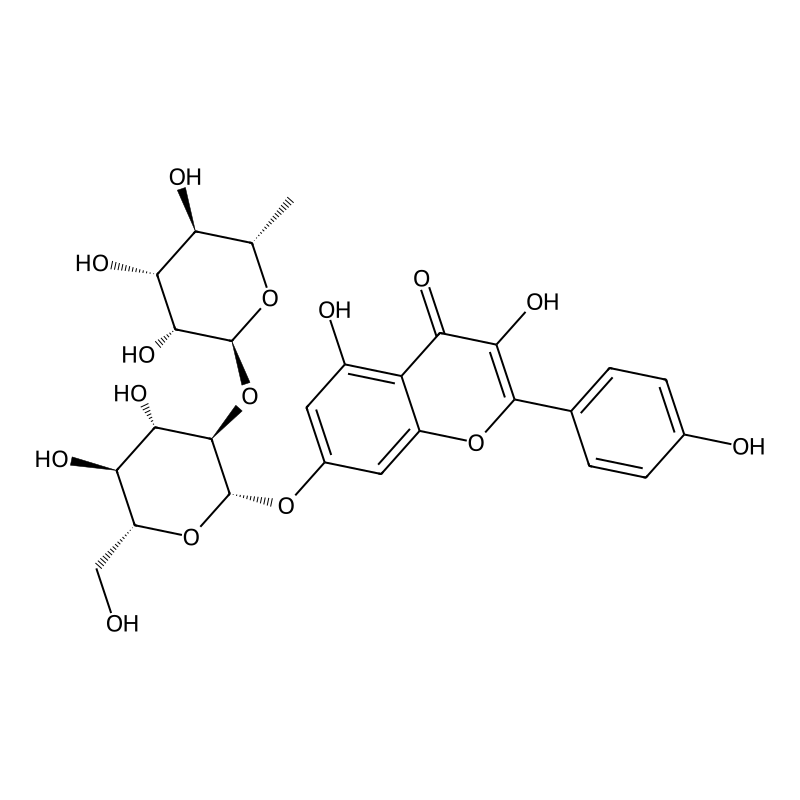

Kaempferol 7-O-neohesperidoside

Content Navigation

Struggling to differentiate 3-O vs 7-O flavonoid glycosides in LC-MS? Kaempferol 7-O-neohesperidoside provides unequivocal positional assignment via its unique CID fingerprint (absence of radical aglycone m/z 284), essential for botanical extract standardization. Beyond analytics, it serves as a validated cytotoxic benchmark (Hep-G2 IC50=0.020 μM) and AXL kinase inhibitor lead, ideal for anti-hepatoma and breast cancer models. Supplied with rigorous analytical documentation for seamless procurement.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Kaempferol 7-O-neohesperidoside is a specialized flavonoid glycoside characterized by a kaempferol core bonded to a bulky neohesperidose (rhamnosyl-glucose) moiety at the C7 position. In procurement contexts, it is primarily sourced as a high-purity analytical reference standard for the standardization of complex botanical extracts, such as those derived from Litchi chinensis and Echinacea purpurea. Beyond quality control applications, the compound is utilized in advanced pharmacological screening due to its distinct solubility profile in organic solvents (DMSO, ethyl acetate) compared to its aglycone counterpart, and its potent, target-specific bioactivity in kinase inhibition and oncology models [1].

Research Procurement Fit

Substituting Kaempferol 7-O-neohesperidoside with its aglycone (kaempferol) or common 3-O-glycosides (such as kaempferol-3-O-rutinoside) fundamentally compromises both analytical fingerprinting and phenotypic screening. In LC-MS/MS workflows, the exact position of the glycosidic linkage dictates the collision-induced dissociation (CID) pathway; 3-O-linkages generate substantial radical aglycone ions, whereas the 7-O-linkage does not, making them non-interchangeable for structural elucidation[1]. Biologically, the bulky 7-O-neohesperidoside group alters the molecule's steric profile and electron density, driving nanomolar cytotoxic potency in specific hepatic and cervical cell lines where generic kaempferol derivatives exhibit negligible activity [2].

Substitution Risk: Glycosylation Mismatch

Target Compound

- 7-O-neohesperidose glycosylation defines biological outcome

- Reported context-dependent cytotoxicity across cell lines

Common Substitute Risk

- Kaempferol 3-glucoside may alter cholesterol biosynthesis context

- Aglycone or rutinoside derivatives may shift cytotoxicity endpoint profiles

References

- [1] Study of the collision-induced radical cleavage of flavonoid glycosides using negative electrospray ionization tandem quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry, 17(3), 2003.

- [2] Flavonoid Glycosides from the Seeds of Litchi chinensis. Journal of Agricultural and Food Chemistry, 59(4), 2011.

CID Fragmentation Profile

Under negative electrospray ionization tandem mass spectrometry, the position of the sugar moiety dictates fragmentation. Kaempferol 7-O-neohesperidoside undergoes cleavage to yield predominantly the aglycone product ion (m/z 285). In direct comparison, kaempferol-3-O-rutinoside generates substantial amounts of the radical aglycone product ion (m/z 284) [1]. This quantitative difference in radical ion generation is critical for distinguishing isomeric flavonoid glycosides without the need for NMR.

| Evidence Dimension | Radical aglycone ion (m/z 284) generation under negative CID |

| Target Compound Data | Minor/negligible m/z 284 generation (predominantly m/z 285) |

| Comparator Or Baseline | Kaempferol-3-O-rutinoside (Substantial m/z 284 generation) |

| Quantified Difference | Binary shift in primary fragmentation pathway (aglycone vs. radical aglycone) |

| Conditions | Negative electrospray ionization tandem quadrupole mass spectrometry (40 eV collision energy) |

Enables analytical chemists to unambiguously identify 7-O vs 3-O glycosidic linkages in complex plant extracts during QA/QC fingerprinting.

Hepatoma Cytotoxic Potency

In MTT colorimetric viability assays, Kaempferol 7-O-neohesperidoside demonstrates extreme potency against human hepatoma (Hep-G2) cell lines, achieving an IC50 of 0.020 μM. When compared to other co-extracted flavonoid glycosides from the same botanical source (such as pinocembrin 7-O-rutinoside or tamarixetin 3-O-rutinoside), the comparator compounds were virtually inactive (IC50 > 100 μM)[1]. It also outperformed the reference standard admycin in this specific assay.

| Evidence Dimension | In vitro cytotoxicity (IC50) against Hep-G2 cells |

| Target Compound Data | 0.020 μM |

| Comparator Or Baseline | Other in-class flavonoid glycosides (e.g., pinocembrin 7-O-rutinoside) (> 100 μM) |

| Quantified Difference | >5,000-fold increase in cytotoxic potency |

| Conditions | 72-hour incubation, MTT colorimetric assay |

Provides a highly potent, structurally specific positive control for high-throughput screening of anti-hepatoma agents.

AXL Kinase Binding Affinity

In structural bioinformatics assessments targeting the Anexelekto (AXL) kinase—a protein implicated in breast cancer—Kaempferol 7-O-neohesperidoside exhibited a superior binding score of -9.2 Kcal/mol. This significantly outperformed the established AXL inhibitor reference standard, Foretinib, which achieved a binding score of -8.1 Kcal/mol [1]. The compound forms critical hydrogen bonds with SER694, ASP690, LYS567, and PHE622 residues in the kinase pocket.

| Evidence Dimension | Binding energy to AXL kinase pocket |

| Target Compound Data | -9.2 Kcal/mol |

| Comparator Or Baseline | Foretinib (established AXL inhibitor) (-8.1 Kcal/mol) |

| Quantified Difference | 1.1 Kcal/mol stronger binding affinity |

| Conditions | Molecular docking and 100 ns molecular dynamics (MD) simulation |

Validates the procurement of this specific glycoside as a high-affinity scaffold for developing next-generation, non-toxic AXL kinase inhibitors.

LC-MS/MS Botanical QA/QC

Directly utilizing its unique CID fragmentation profile (the lack of radical aglycone m/z 284 generation), this compound is the optimal reference standard for verifying the exact glycosidic linkage positions in commercial extracts of Litchi chinensis and Echinacea purpurea [1].

Hepatoma Screening Positive Control

Due to its exceptional nanomolar potency (IC50 = 0.020 μM), it serves as a highly reliable benchmark compound in phenotypic viability assays (e.g., MTT) evaluating novel anti-hepatoma therapeutics against Hep-G2 cell lines [2].

AXL Kinase Inhibitor Scaffold

Its superior binding thermodynamics compared to Foretinib make it an ideal starting material for structural biology studies and in vitro enzymatic assays aimed at targeting AXL-mediated pathways in breast cancer models [3].

Application Selection Guide

References

- [1] Study of the collision-induced radical cleavage of flavonoid glycosides using negative electrospray ionization tandem quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry, 17(3), 2003.

- [2] Flavonoid Glycosides from the Seeds of Litchi chinensis. Journal of Agricultural and Food Chemistry, 59(4), 2011.

- [3] Kaempferols from Echinacea purpurea demonstrate anti-cancer potential by targeting anexelekto in breast cancer therapy using chemoinformatics approach. Informatics in Medicine Unlocked, 2025.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Other CAS

17353-03-6

Wikipedia

Explore Compound Types